molecular formula C11H8BrNO3 B6259818 methyl 6-bromo-3-formyl-1H-indole-2-carboxylate CAS No. 893730-68-2

methyl 6-bromo-3-formyl-1H-indole-2-carboxylate

Cat. No.: B6259818
CAS No.: 893730-68-2
M. Wt: 282.1
InChI Key:
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Preparation Methods

The synthesis of methyl 6-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of indole derivatives followed by formylation and esterification. One common method includes the use of bromine in acetic acid to introduce the bromo group at the 6-position of the indole ring. The formyl group can be introduced using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3. The esterification is usually carried out using methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The formyl and bromo groups can further modulate its activity by influencing its binding properties and reactivity .

Comparison with Similar Compounds

Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to the presence of both the bromo and formyl groups, which provide unique reactivity and biological activity.

Properties

CAS No.

893730-68-2

Molecular Formula

C11H8BrNO3

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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